2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione
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Overview
Description
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of acetyl and ethoxy functional groups.
Preparation Methods
The synthesis of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions.
Introduction of Functional Groups: The acetyl and ethoxy groups are introduced through electrophilic substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst like sulfuric acid.
Hydrogenation: The final step involves the hydrogenation of the tetracene backbone to form the tetrahydrotetracene structure.
Chemical Reactions Analysis
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction yields alcohols.
Scientific Research Applications
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for therapeutic agents.
Industry: In materials science, this compound is investigated for its electronic properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene: The parent compound, tetracene, lacks the acetyl and ethoxy groups but shares the same polycyclic aromatic structure.
Anthracene Derivatives: Compounds like 9,10-dihydroanthracene-9,10-dione have similar structures but differ in the number of aromatic rings and functional groups.
Naphthacene Derivatives: These compounds have a similar tetracyclic structure but may have different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112649-66-8 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C22H20O4/c1-3-26-22-15-7-5-4-6-14(15)11-18-19(22)21(25)17-10-13(12(2)23)8-9-16(17)20(18)24/h4-7,11,13H,3,8-10H2,1-2H3 |
InChI Key |
ZBEQTBNKIKMVPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC3=CC=CC=C31)C(=O)C4=C(C2=O)CC(CC4)C(=O)C |
Origin of Product |
United States |
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